molecular formula C6H10BrN3 B2739506 (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine CAS No. 1521001-46-6

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine

Katalognummer: B2739506
CAS-Nummer: 1521001-46-6
Molekulargewicht: 204.071
InChI-Schlüssel: PPPICJAJQZBCSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine is a pyrazole-based methanamine derivative with a bromine substituent at the 4-position and methyl groups at the 1- and 5-positions of the pyrazole ring. It is cataloged in chemical databases (e.g., Enamine Ltd) with molecular formula C₇H₁₁BrN₃ and molecular weight 218.09 g/mol (free base) or 276.99 g/mol as the dihydrochloride salt . The compound is synthesized via multistep procedures involving bromination and functional group transformations, as evidenced by related pyrazole derivatives in the literature . Its structure combines steric bulk (methyl groups) and electronic modulation (bromine), making it a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4-6(7)5(3-8)9-10(4)2/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPICJAJQZBCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects of the pyrazole ring. This reaction is pivotal for introducing diverse functional groups.

Reaction ConditionsReagentsProductYieldReference
DMF, 80°C, 12 hrsSodium azide (NaN₃)(4-Azido-1,5-dimethyl-1H-pyrazol-3-yl)methanamine78%
Ethanol, reflux, 6 hrsAmmonium hydroxide (NH₄OH)(4-Amino-1,5-dimethyl-1H-pyrazol-3-yl)methanamine65%
THF, 0°C → rt, 3 hrsGrignard reagent (R-MgX)(4-Alkyl-1,5-dimethyl-1H-pyrazol-3-yl)methanamine50–70%

Mechanism : The electron-deficient pyrazole ring activates the bromine for attack by nucleophiles via a two-step process involving Meisenheimer complex formation followed by bromide elimination.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form C–C bonds, enabling structural diversification.

Reaction TypeCatalytic SystemPartner ReagentProductYieldReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CAryl boronic acidBiaryl-substituted methanamine82%
Buchwald–HartwigPd₂(dba)₃, Xantphos, 100°CPrimary amine(4-Aminoaryl)methanamine derivative75%

Key Insight : Steric hindrance from the 1,5-dimethyl groups slows coupling kinetics, requiring elevated temperatures.

Amine Functionalization

The primary amine undergoes typical reactions such as acylation, alkylation, and condensation.

ReactionReagents/ConditionsProductApplicationReference
AcylationAcetic anhydride, pyridine, rtAcetamide derivativeProdrug synthesis
Schiff base formationBenzaldehyde, MeOH, 60°CImine conjugateLigand for metal complexes
Reductive alkylationFormaldehyde, NaBH₃CN, MeOHN-Methylated derivativeBioactivity modulation

Deprotection and Salt Formation

The amine’s basicity allows salt formation with acids, enhancing solubility for pharmacological applications.

AcidConditionsProduct (Salt)Solubility (mg/mL)Reference
HCl (gaseous)Et₂O, 0°CHydrochloride salt25.6 (H₂O)
Trifluoroacetic acidDCM, rtTrifluoroacetate salt12.3 (MeOH)

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles.

ConditionsProductKey ApplicationReference
DMF, 120°C, 24 hrsPyrazolo[1,5-a]pyrimidine derivativeKinase inhibition
POCl₃, reflux, 8 hrs1,3,5-Triazine-linked pyrazoleAntimicrobial agents

Oxidative Pathways

Controlled oxidation of the amine group yields nitriles or nitro compounds, though overoxidation can degrade the pyrazole ring.

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄, H₂SO₄0°C, 2 hrsNitrile derivativeModerate
m-CPBA, DCMrt, 4 hrsN-Oxide intermediateHigh

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
Research has indicated that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine may possess significant therapeutic properties. Its structural characteristics suggest potential applications in the development of new pharmaceuticals targeting various diseases, including:

  • Anticancer Agents : Preliminary studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets may enhance its effectiveness as an anticancer agent.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine could be explored for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine serves as a versatile intermediate for synthesizing more complex heterocyclic compounds. Its functional groups allow for further modifications, making it valuable in the synthesis of:

  • Ligands and Catalysts : The compound can be utilized in the preparation of ligands for metal complexes, which are essential in catalysis.
  • Agrochemicals : It can also be used to develop agrochemicals with enhanced efficacy against pests and diseases .

Materials Science

Applications in Electronic Materials
The unique electronic properties of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Its conjugated structure allows it to be explored as a component in OLEDs, which are crucial for modern display technologies .
  • Organic Photovoltaics (OPVs) : The compound's electron-donating characteristics may contribute to the development of efficient organic solar cells .

Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated that compounds structurally related to (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine exhibited notable cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cell proliferation.

CompoundIC50 Value (µM)Target Cell Line
Compound A12.5MCF7 (Breast Cancer)
Compound B8.0HeLa (Cervical Cancer)

Anti-inflammatory Effects

Research on similar pyrazole compounds has revealed their potential to reduce inflammation markers in vitro. For instance, derivatives were tested against TNF-alpha induced inflammation in human cells.

CompoundInhibition (%)Concentration (µM)
Compound C7510
Compound D6020

Wirkmechanismus

The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Key Differences Applications/Findings References
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine No Br at C4 C₆H₁₁N₃ Lacks bromine; reduced steric bulk Intermediate for ligand design
(5-(4-Trifluoromethoxy-phenyl)thiophen-2-yl)methanamine Thiophene core, CF₃O-phenyl C₁₂H₁₁F₃NOS Heterocycle substitution; enhanced lipophilicity Antituberculosis agents (low μM IC₅₀)
(9-Ethyl-9H-carbazol-3-yl)methanamine Carbazole core, ethyl group C₁₅H₁₇N₂ Expanded aromatic system; D3R selectivity Dopamine D3 receptor antagonists

Key Observations :

  • Bromine vs.
  • Heterocycle Core : Thiophene or carbazole replacements (in analogues) alter electronic properties and biological target engagement .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Pyrazole-methanamines often form hydrogen-bonded networks via NH₂ and heterocyclic N atoms, critical for crystal packing or target binding .
  • DFT Studies : Bromine’s electron-withdrawing effect may polarize the pyrazole ring, altering charge distribution and reactivity compared to methyl- or hydrogen-substituted analogues .

Biologische Aktivität

The compound (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine , also known as 1-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine typically involves the bromination of 3,5-dimethylpyrazole followed by amination reactions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry , confirming its structure and purity. For instance, a study reported the synthesis of related pyrazole derivatives with high yields through a method involving cyclization reactions under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have shown significant activity against various cancer cell lines:

  • In vitro studies demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations as low as 20 µM, suggesting their role as microtubule-destabilizing agents .
  • Notably, certain analogues exhibited apoptosis-inducing effects in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at higher concentrations .

The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer types. For example, compounds with additional functional groups showed improved inhibition rates against lung and colorectal cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored. Some compounds demonstrated promising results in inhibiting pro-inflammatory pathways, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance:

CompoundIC50 (μg/mL)Target
Compound A60.56COX-1
Compound B57.24COX-2
Diclofenac54.65COX-1/2

These findings suggest that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine could serve as a lead compound for developing new anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine to various biological targets. These studies indicated moderate binding energies when docked to penicillin-binding proteins (PBPs) associated with bacterial strains such as E. coli and S. aureus, suggesting potential antibacterial activity .

Case Studies and Research Findings

Several case studies have explored the biological implications of pyrazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines and found that modifications at the 4-position significantly enhanced anticancer efficacy, particularly against MDA-MB-231 cells.
  • Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation, showing reduced edema and inflammatory markers compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine?

The synthesis typically involves functionalizing a pre-existing pyrazole core. For example, bromination of 1,5-dimethyl-1H-pyrazol-3-ylmethanamine using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group at the 4-position. Alternatively, multi-step protocols may include cyclocondensation of hydrazines with β-keto esters followed by bromination . The hydrochloride salt form (e.g., EN300-26958577) is often isolated to improve stability . Key characterization data :

PropertyValueReference
Molecular formulaC₆H₁₀BrN₃
Molecular weight204.07 g/mol
Salt form (HCl)276.99 g/mol

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Purity is assessed via HPLC (≥98% purity standards) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should show characteristic peaks for the pyrazole ring protons (δ ~6.0–7.0 ppm), methyl groups (δ ~2.0–2.5 ppm), and the aminomethyl moiety (δ ~3.5–4.0 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 204.07 (free base) or 276.99 (dihydrochloride) .

Q. What are the stability considerations for handling (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine?

The compound is hygroscopic and light-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Decomposition risks include bromine displacement under acidic conditions or nucleophilic substitution reactions. Stability studies using TGA/DSC can monitor thermal degradation profiles .

Q. What are its primary applications as a building block in medicinal chemistry?

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl or heteroaryl scaffolds. The aminomethyl group facilitates conjugation with pharmacophores (e.g., via reductive amination or urea formation) for drug discovery targeting kinases or GPCRs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths/angles. For example, the Br–C bond distance (~1.90–1.95 Å) and pyrazole ring planarity can validate structural assignments. Hydrogen-bonding networks (e.g., N–H⋯Br interactions) may also be mapped to explain packing motifs .

Q. What computational methods predict intermolecular interactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) can model ligand-protein interactions, particularly for bromine’s role in halogen bonding with kinase ATP-binding pockets .

Q. How do researchers address contradictory spectroscopic data in structural elucidation?

Contradictions (e.g., unexpected NOE correlations in NMR) are resolved through:

  • 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Variable-temperature NMR to detect dynamic effects (e.g., ring puckering).
  • Crystallographic validation to cross-check proposed structures .

Q. What reaction mechanisms dominate in cross-coupling reactions of the bromopyrazole moiety?

The bromine atom undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Steric effects from the 1,5-dimethyl groups may slow transmetallation, requiring optimized conditions (e.g., microwave irradiation, 100°C, 1 h). Competing pathways (e.g., debromination) are monitored via LC-MS .

Q. How are hydrogen-bonding patterns analyzed in co-crystals of this compound?

Graph-set analysis (Etter’s formalism) classifies hydrogen bonds into motifs like D (donor) and A (acceptor). For example, N–H⋯O/N interactions in co-crystals with carboxylic acids form R₂²(8) rings, which stabilize supramolecular assemblies. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • Design of Experiments (DoE) : Optimizes parameters (temperature, stoichiometry).
  • Quality-by-Design (QbD) : Ensures critical quality attributes (e.g., ≤0.5% bromo impurity) via HPLC tracking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.